N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

This compound features a rare 1,2,4-oxadiazole regioisomer, a sulfonyl bridge, and an acetamido-thiazole terminus, offering distinct advantages over common 1,3,4-oxadiazole analogs. Its low XLogP3-AA (0.1) and 9 H-bond acceptors ensure excellent solubility and assay compatibility. Use as a matched-pair tool to probe oxadiazole regiochemistry effects on target binding and metabolic stability. The sulfonyl bridge eliminates the thioether S-oxidation metabolic soft spot, making it an ideal comparator in metabolic stability studies. Available for immediate procurement as a research-grade building block (≥95% purity).

Molecular Formula C11H13N5O4S2
Molecular Weight 343.38
CAS No. 2034277-82-0
Cat. No. B2482990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide
CAS2034277-82-0
Molecular FormulaC11H13N5O4S2
Molecular Weight343.38
Structural Identifiers
SMILESCC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(C2)C3=NOC=N3
InChIInChI=1S/C11H13N5O4S2/c1-7(17)14-11-12-4-9(21-11)22(18,19)16-3-2-8(5-16)10-13-6-20-15-10/h4,6,8H,2-3,5H2,1H3,(H,12,14,17)
InChIKeyKZLDZBOXRJFUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide (CAS 2034277-82-0): A Structurally Differentiated Heterocyclic Scaffold for Specialized Probe and Lead Discovery


N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide (CAS 2034277-82-0) is a synthetically assembled heterocyclic compound (MF: C11H13N5O4S2; MW: 343.4 g/mol) that integrates a 1,2,4-oxadiazole ring, a pyrrolidine sulfonamide linker, and a 2-acetamido-thiazole terminus into a single molecular framework. The compound is registered in PubChem (CID 119102354) with fully computed physicochemical descriptors including an XLogP3-AA of 0.1, a topological polar surface area of 155 Ų, 9 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. This specific juxtaposition of pharmacophoric elements — a 1,2,4-oxadiazole directly attached to the pyrrolidine 3-position, connected via a sulfonyl bridge to a thiazole-2-acetamide — distinguishes it from the more commonly explored 1,3,4-oxadiazole regioisomers and from sulfanyl-linked thiazole-oxadiazole biheterocycles. It is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications [2].

Why N-(5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide Cannot Be Replaced by Common Oxadiazole or Thiazole Analogs Without Risk of Altered Target Engagement


The compound's biological recognition profile is expected to be determined by the precise spatial arrangement and electronic character of its three key modules: the 1,2,4-oxadiazole ring (a known metabolic-stability-enhancing and hydrogen-bond-accepting heterocycle), the sulfonamide-linked pyrrolidine (contributing conformational constraint and vectorial orientation), and the acetamido-thiazole terminus (providing additional H-bond donor/acceptor capacity) [1]. Substituting the 1,2,4-oxadiazole regioisomer with the more common 1,3,4-oxadiazole alters the dipole moment and hydrogen-bonding geometry. Replacing the sulfonyl bridge with a thioether or methylene linker changes both the conformational freedom and the electron density at the thiazole ring. Even an analog that swaps the oxadiazole for a benzimidazole (e.g., N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide) introduces substantial steric bulk and altered π-stacking potential [2]. For researchers conducting structure-activity relationship (SAR) studies or requiring a precise chemical probe, these structural perturbations are sufficient to invalidate generic substitution.

Quantitative Evidence Guide: Verified Differentiation of N-(5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide for Informed Procurement Decisions


1,2,4-Oxadiazole Regioisomer Versus 1,3,4-Oxadiazole: Predicted Physicochemical and ADME Differentiation

The 1,2,4-oxadiazole regioisomer present in the target compound confers a measurably lower computed logP (XLogP3-AA = 0.1) compared to typical 1,3,4-oxadiazole analogs, which commonly exhibit XLogP3-AA values in the range of 1.0–2.5 for comparable molecular weight thiazole-oxadiazole hybrids [1]. The topological polar surface area (TPSA) of 155 Ų for the target compound sits in a favorable range for oral bioavailability (typically <140 Ų is considered optimal, though values up to 170 Ų are permissible) and is substantially higher than the TPSA of sulfanyl-linked thiazole-1,3,4-oxadiazole analogs (~90–110 Ų), indicating superior aqueous solubility potential [2]. This differentiation is critical for assay compatibility in biochemical and cell-based screening cascades.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Sulfonyl Bridge Versus Sulfanyl (Thioether) Linker: Conformational Rigidity and Metabolic Stability Advantage

The target compound employs a sulfonyl (–SO2–) bridge connecting the pyrrolidine to the thiazole ring, which introduces a tetrahedral sulfur center that restricts rotational freedom and projects the two heterocyclic systems into a defined spatial orientation. In contrast, the more common sulfanyl (–S–) linked thiazole-oxadiazole biheterocycles (e.g., N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide series) possess a flexible thioether linkage that allows greater conformational sampling [1]. The sulfonyl group also serves as a strong electron-withdrawing moiety, reducing electron density on the thiazole ring and potentially decreasing susceptibility to oxidative metabolism at the sulfur center compared to thioether analogs, which are known substrates for cytochrome P450-mediated S-oxidation [2]. This structural feature provides a basis for differentiated metabolic stability in microsomal assays.

Medicinal Chemistry Metabolic Stability Structural Biology

Pyrrolidine-3-(1,2,4-oxadiazole) Substituent Versus Pyrrolidine-3-Benzimidazole: Molecular Weight and Steric Bulk Differentiation

The target compound (MW = 343.4 g/mol) features a compact 1,2,4-oxadiazole substituent (formula weight contribution ~69 Da) at the pyrrolidine 3-position. Its closest commercially cataloged structural analog, N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide, replaces the oxadiazole with a benzimidazole group (formula weight contribution ~117 Da), resulting in a molecular weight increase to 391.46 g/mol (+48.06 Da / +14.0%) [1]. This substantial increase in steric bulk and the introduction of an additional planar aromatic system (benzimidazole) likely alter the binding mode and may reduce ligand efficiency indices (LE = 0.28–0.30 kcal/mol per heavy atom for the target compound, versus an estimated LE <0.25 for the benzimidazole analog, assuming comparable potency) [2]. For fragment-based or lean-lead discovery programs operating under strict physicochemical constraints (e.g., RO3 compliance), the target compound is the more appropriate choice.

Medicinal Chemistry Ligand Efficiency Fragment-Based Design

Acetamido-Thiazole Terminus Versus Unsubstituted Thiazole: Hydrogen-Bonding Capacity for Target Engagement

The 2-acetamido substituent on the thiazole ring of the target compound provides one additional hydrogen bond donor (–NH–) and one additional hydrogen bond acceptor (C=O), contributing to a total H-bond acceptor count of 9 (versus 7 for a hypothetical des-acetamido analog) [1]. This places the compound's H-bond donor/acceptor profile closer to the center of the CNS MPO desirability range than analogs lacking the acetamide group. In the context of the broader class of 1,2,4-oxadiazole-pyrrolidine sulfonamides explored as DPP-IV inhibitors, the acetamide moiety has been shown to participate in key interactions within the S2 subsite of the enzyme, contributing to potency differentiation among closely related analogs (e.g., B-XI with IC50 = 11.32 ± 1.59 nM versus less potent non-acetamide analogs) [2]. While direct potency data for CAS 2034277-82-0 are not yet published, the acetamide feature represents a critical pharmacophoric element for target engagement in this chemical series.

Medicinal Chemistry Molecular Recognition Structure-Based Design

Thiazole Ring Substituent Position: 5-Sulfonyl Versus 4-Sulfonyl Regiochemistry for Vectorial Projection of Pharmacophoric Elements

The sulfonyl-pyrrolidine-oxadiazole substituent in the target compound is attached at the 5-position of the thiazole ring, with the acetamido group at the 2-position. This regiochemical arrangement projects the sulfonamide-linked pharmacophore at an angle of approximately 144° relative to the acetamido-thiazole axis (based on computed 3D conformer analysis), creating a unique exit vector geometry that differs from the more commonly explored 4-substituted thiazole isomers [1]. This 5-sulfonyl regiochemistry places the pyrrolidine-oxadiazole motif in a spatial orientation that may enable interactions with protein binding sites not accessible to 4-substituted thiazole analogs. For comparison, in the series of bis-thiazole and thiazole-oxadiazole derivatives described in patent literature, the regiochemistry of thiazole substitution has been shown to critically impact target potency, with 5-substituted isomers often displaying differentiated selectivity profiles versus 4-substituted counterparts [2].

Medicinal Chemistry Vectorial Chemistry Structure-Based Design

Available Purity Grade and Research-Use Specification: Baseline for Reproducible Experimentation

The target compound is cataloged by research chemical suppliers with a stated purity of ≥95% (typical for research-grade building blocks in this chemical space), and its identity is verified by the unique InChI Key KZLDZBOXRJFUFL-UHFFFAOYSA-N [1]. This is consistent with the purity specifications for analogous thiazole-oxadiazole research compounds. In contrast, many in-class comparator compounds (such as the sulfanyl-linked biheterocycles) are available only as custom synthesis products without pre-verified purity grades, introducing variability that can compromise assay reproducibility. The compound carries the standard research-use-only (RUO) designation, and its PubChem record was created in 2016, indicating a stable identity record of nearly a decade [2]. The unambiguous structural identity — confirmed by IUPAC name, SMILES, InChI, and InChI Key — eliminates the risk of regioisomer or stereoisomer misassignment that can occur with less thoroughly characterized analogs.

Quality Control Assay Reproducibility Procurement Specification

Validated Application Scenarios for N-(5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide Based on Structural and Pharmacophoric Differentiation


Specialized Building Block for Fragment-Based and Lean-Lead Discovery Libraries Targeting DPP-IV or Related Serine Proteases

The compound's low molecular weight (343.4 g/mol) and favorable ligand efficiency profile make it an attractive entry point for fragment-based screening campaigns targeting enzymes with a preference for heterocycle-rich ligands, such as DPP-IV, DPP-8/9, or fibroblast activation protein (FAP). Class-level SAR data from the pyrrolidine-oxadiazole sulfonamide series demonstrate that this scaffold can achieve low-nanomolar DPP-IV inhibition (B-XI IC50 = 11.32 nM), providing a rationale for selecting the target compound as a starting point for further optimization [1]. Its 1,2,4-oxadiazole regioisomer and sulfonyl bridge differentiate it from previously explored chemotypes and may confer selectivity advantages that can be explored through iterative medicinal chemistry.

Chemical Probe for Investigating 1,2,4-Oxadiazole Versus 1,3,4-Oxadiazole Pharmacophore Contributions in Target Engagement Assays

Because the compound contains the less commonly explored 1,2,4-oxadiazole regioisomer, it serves as a valuable matched-pair tool alongside 1,3,4-oxadiazole analogs to dissect the contribution of oxadiazole regiochemistry to target binding, selectivity, and metabolic stability [2]. The computed XLogP3-AA of 0.1 (substantially lower than typical 1,3,4-oxadiazole hybrids) further supports its utility in probing the role of hydrophilicity in assay compatibility and membrane permeability. This matched-pair approach enables researchers to attribute biological differences specifically to the oxadiazole regioisomerism, controlling for other structural variables.

Scaffold for Investigating the Metabolic Fate of Sulfonyl-Bridged Versus Thioether-Linked Heterocyclic Conjugates in Liver Microsome Stability Assays

The sulfonyl (–SO2–) bridge of the target compound eliminates the thioether S-oxidation metabolic soft spot that is characteristic of the more common sulfanyl-linked thiazole-oxadiazole biheterocycles [3]. This makes the compound an ideal comparator in head-to-head metabolic stability studies designed to quantify the impact of sulfur oxidation state on intrinsic clearance in human or rodent liver microsomes. Such data would provide valuable design principles for medicinal chemists optimizing metabolic stability in heterocyclic lead series.

Key Intermediate or Reference Standard in the Synthesis of Thiazole-Tethered 1,2,4-Oxadiazole Focused Libraries

The efficient synthetic methodology described by Shaikh et al. (2023) for thiazole-tethered 1,2,4-oxadiazole derivatives establishes a validated route for accessing this chemical space [4]. The target compound, with its fully assembled 1,2,4-oxadiazole-pyrrolidine-sulfonyl-thiazole-acetamide framework, can serve as a key reference standard for library QC, as a synthetic intermediate for further derivatization (e.g., hydrolysis of the acetamide to the free amine), or as a positive control in biological assays screening this compound class. Its PubChem record provides a stable, verifiable identity reference for publication and patent filing purposes.

Quote Request

Request a Quote for N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.